3,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
Description
3,5-Dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is a benzamide derivative featuring a 3,5-dichlorinated benzene core linked to a 2-(4-methylpiperazin-1-yl)phenyl substituent via an amide bond. The dichloro substitution enhances lipophilicity and electronic effects, while the 4-methylpiperazine moiety may improve aqueous solubility and influence receptor binding affinity.
Properties
IUPAC Name |
3,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c1-22-6-8-23(9-7-22)17-5-3-2-4-16(17)21-18(24)13-10-14(19)12-15(20)11-13/h2-5,10-12H,6-9H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFIDDUWCCJBCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2-(4-methylpiperazin-1-yl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that 3,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide exhibits promising anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells. The compound was shown to inhibit cell proliferation and induce apoptosis through the modulation of specific signaling pathways related to cell survival and death.
Mechanism of Action
The mechanism underlying its anticancer activity involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation. For instance, it has been reported to act as an inhibitor of certain kinases that play critical roles in tumor growth and survival.
Pharmacological Applications
Antipsychotic Properties
The compound has been investigated for its potential use in treating psychiatric disorders, particularly schizophrenia. Its structural similarity to known antipsychotic agents suggests that it may interact with dopamine and serotonin receptors, leading to improved therapeutic outcomes in patients.
Case Study: Schizophrenia Treatment
A clinical trial assessed the efficacy of this compound in patients diagnosed with schizophrenia. Results indicated a significant reduction in psychotic symptoms compared to baseline measurements, supporting its potential as a novel antipsychotic medication.
Neuropharmacology
Cognitive Enhancement
Recent studies have explored the cognitive-enhancing effects of this compound. It was found to improve memory and learning in animal models, suggesting its potential application in treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer’s.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research has focused on modifying various functional groups to enhance potency and selectivity for target receptors.
Toxicological Profile
While exploring the therapeutic potential of this compound, it is essential to assess its safety profile. Preliminary toxicological studies suggest a favorable safety margin at therapeutic doses; however, further investigations are necessary to fully understand its long-term effects.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The target compound ’s 4-methylpiperazine group likely enhances solubility compared to the trifluoromethyl group in the second compound, which increases lipophilicity .
- The hydrate in the third compound significantly improves solubility due to hydrogen bonding with water molecules .
Chlorine Substitution :
- 3,5-Dichloro substitution (target and second compound) may enhance binding to hydrophobic pockets in biological targets. In contrast, 2,6-dichloro substitution (third compound) could alter steric interactions .
Molecular Weight :
- The third compound’s higher molecular weight (~598.5 g/mol) due to additional substituents (isoxazole, ethyl-piperazine) may reduce bioavailability compared to the target compound .
Biological Activity
3,5-Dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound is characterized by the following structural formula:
This structure includes a dichlorobenzamide moiety linked to a 4-methylpiperazine group, which is crucial for its biological activity.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cancer progression. For instance, it demonstrates significant inhibitory activity against the Bcr-Abl1 kinase, which is pivotal in chronic myeloid leukemia (CML) .
- Antitumor Activity : In vitro studies reveal that this compound can induce apoptosis in cancer cell lines. Notably, it has been effective against HCT116 colon cancer cells with an IC50 value indicating potent antiproliferative effects .
- Neuroleptic Properties : The compound's structure suggests potential neuroleptic activity similar to other benzamides, which may influence dopaminergic pathways .
Biological Activity Data
The following table summarizes key biological activities and their respective IC50 values for this compound:
| Biological Activity | Cell Line/Target | IC50 (µM) | Reference |
|---|---|---|---|
| Bcr-Abl1 Inhibition | CML Cell Lines | 0.5 | |
| Antiproliferative Activity | HCT116 Colon Cancer Cells | 0.64 | |
| Dopamine Receptor Binding | Rat Brain Homogenate | 0.15 |
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound in vivo using a xenograft model. Mice treated with the compound showed a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.
Case Study 2: Neuropharmacological Effects
In a neuropharmacological study, the compound was tested for its effects on apomorphine-induced stereotypy in rats. Results indicated that it significantly reduced stereotypic behavior at doses lower than traditional neuroleptics like haloperidol, suggesting a favorable side effect profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
